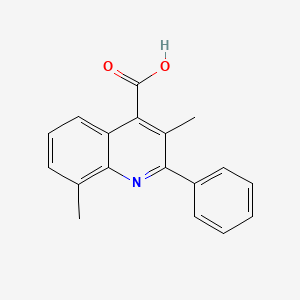

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, such as “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid”, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction . The reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The molecular structure of “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” is represented by the formula C18H15NO2 . Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid” include a molecular formula of C18H15NO2 and a molecular weight of 277.32 . Unfortunately, the specific details about the physical and chemical properties were not found in the search results.Scientific Research Applications

Synthetic Pathways and Derivatives

- Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives: The synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards various chemical reagents has been explored, highlighting the potential for creating a range of quinoline derivatives with potential antimicrobial activity. This research points to the versatility of quinoline compounds in synthesizing pharmacologically relevant structures (Elkholy & Morsy, 2006).

Antitumor Agents

- DNA-Intercalating Antitumor Agents: Phenyl-substituted derivatives of quinoline have been synthesized and evaluated for their antitumor activity, demonstrating the potential of quinoline derivatives as "minimal" DNA-intercalating agents with solid tumor activity. This highlights the role of quinoline compounds in developing new cancer therapies (Atwell, Baguley, & Denny, 1989).

Crystal Forms and Solvent Effects

- Alternative Crystal Forms Through Solvent Interactions: The crystallization of a V-shaped diquinoline derivative demonstrates how solvent choice affects the resulting crystal form, showcasing the importance of quinoline derivatives in understanding crystal engineering and material science (Alshahateet et al., 2015).

Photolabile Protecting Groups

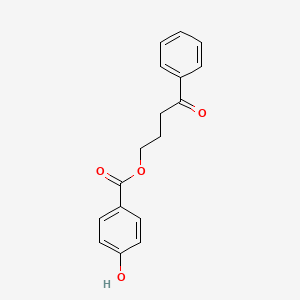

- Photolabile Protecting Group for Carboxylic Acids: The development of a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids illustrates the utility of quinoline derivatives in photochemistry and the controlled release of biological messengers (Fedoryak & Dore, 2002).

Molecular and Crystal Structures

- Molecular and Crystal Structures of Tetrahydroquinoline Carboxylates: The structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates reveals insights into the molecular arrangements and potential applications in material science and drug design (Rudenko et al., 2013).

NMDA Receptor Antagonists

- Glycine Site on NMDA Receptor Antagonism: The synthesis and evaluation of 2-carboxy-tetrahydroquinoline derivatives derived from kynurenic acid for antagonist activity at the glycine site on the NMDA receptor highlight the therapeutic potential of quinoline derivatives in treating neurological disorders (Carling et al., 1992).

properties

IUPAC Name |

3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-6-10-14-15(18(20)21)12(2)17(19-16(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXAKIJSYQAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)

![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)

![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)

![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)